molecular formula C7H8FNO2S2 B2515984 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride CAS No. 2470440-52-7

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride

Cat. No.: B2515984
CAS No.: 2470440-52-7
M. Wt: 221.26
InChI Key: UBALFCNMSUHHPK-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the thienopyridine class, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation with agents such as 1-(cyclopent-1-en-1-yl)pyrrolidine . The reaction conditions often involve the use of solvents like dioxane and water, with heating at reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium iodide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thienopyridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride stands out due to its sulfonyl fluoride group, which imparts unique reactivity and potential for diverse applications. This functional group can participate in specific chemical reactions that are not possible with other thienopyridine derivatives .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALFCNMSUHHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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